4-Acetamidophenyl diethylcarbamate
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Overview
Description
4-Acetamidophenyl diethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an acetamido group attached to a phenyl ring, which is further linked to a diethylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamidophenyl diethylcarbamate typically involves the reaction of 4-acetamidophenol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:
4-Acetamidophenol+Diethylcarbamoyl Chloride→4-Acetamidophenyl Diethylcarbamate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 4-Acetamidophenyl diethylcarbamate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the carbamate group can be hydrolyzed to yield 4-acetamidophenol and diethylamine.
Oxidation: The phenyl ring can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: 4-Acetamidophenol, diethylamine.
Oxidation: Quinone derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly as a prodrug that can release active pharmacophores in vivo.
Industry: It is used in the formulation of certain pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Mechanism of Action
The mechanism of action of 4-acetamidophenyl diethylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable complexes with their active sites. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic or pesticidal effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
4-Acetamidophenol:
Diethylcarbamazine: An anthelmintic drug used to treat filarial infections.
Carbaryl: A carbamate insecticide used in agriculture.
Comparison: 4-Acetamidophenyl diethylcarbamate is unique due to its combined structural features of an acetamido group and a diethylcarbamate moiety. This combination imparts distinct chemical and biological properties, making it versatile for various applications. Unlike 4-acetamidophenol, which is primarily used for its analgesic properties, this compound has broader applications in both medicinal and industrial fields.
Properties
IUPAC Name |
(4-acetamidophenyl) N,N-diethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-15(5-2)13(17)18-12-8-6-11(7-9-12)14-10(3)16/h6-9H,4-5H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZWSBARMBBQBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=C(C=C1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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